N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
Description
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a hydrazone derivative characterized by a 3,4-dimethoxybenzamide core linked to a benzylidenehydrazine moiety. These compounds are typically synthesized via condensation reactions between hydrazide intermediates and substituted benzaldehydes under reflux conditions in ethanol or DMF .
Properties
CAS No. |
324014-12-2 |
|---|---|
Molecular Formula |
C18H19N3O4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H19N3O4/c1-24-15-9-8-14(10-16(15)25-2)18(23)19-12-17(22)21-20-11-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,19,23)(H,21,22)/b20-11+ |
InChI Key |
ZQZRIHFRIRODQY-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Formation of Benzylidenehydrazine Intermediate
The benzylidenehydrazine group is synthesized via condensation of benzaldehyde with hydrazine hydrate. This reaction typically occurs in ethanol or methanol under reflux conditions, catalyzed by acetic acid or hydrochloric acid. The exothermic reaction produces the hydrazone intermediate, which is isolated via filtration or solvent evaporation.
Reaction Conditions:
Amidation with 3,4-Dimethoxybenzoyl Chloride
The final step involves coupling the oxoethyl-hydrazine intermediate with 3,4-dimethoxybenzoyl chloride. This reaction is conducted in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), using a base to scavenge HCl.
Key Parameters:
-
Solvent: THF (anhydrous).
-
Base: Pyridine or 4-dimethylaminopyridine (DMAP).
-
Temperature: 50–60°C for 6–8 hours.
-
Yield: 70–75% after column chromatography (silica gel, ethyl acetate/hexane).
Industrial-Scale Production and Optimization
Phase Transfer Catalysis (PTC)
Industrial methods often employ phase transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction rates and yields. For example, TBAB facilitates the O-alkylation step by shuttling ions between aqueous and organic phases, reducing side product formation.
Case Study:
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar solvents like DMF accelerate amidation but may increase impurity formation. Non-polar solvents like toluene favor selectivity but require higher temperatures.
Comparative Data:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 80 | 4 | 68 | 92 |
| Toluene | 100 | 6 | 72 | 96 |
| THF | 60 | 8 | 75 | 98 |
Purification and Characterization
Recrystallization Techniques
The crude product is purified via recrystallization using ethanol-water mixtures. Optimal ratios (e.g., 3:1 ethanol-water) ensure high recovery rates (85–90%) while removing unreacted starting materials.
Chromatographic Methods
Flash column chromatography with ethyl acetate/hexane (1:3) effectively separates the target compound from byproducts like dimerized hydrazines or unreacted acyl chloride.
Analytical Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidenehydrazino group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones or benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or proteins that are crucial for the survival of cancer cells or pathogens. The compound may also induce apoptosis (programmed cell death) in cancer cells by disrupting their metabolic pathways.
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects :
- Chlorine or fluorine substituents (e.g., 4-chlorophenyl) enhance thermal stability (higher m.p.) and antiproliferative potency .
- Coumarin hybrids exhibit dual functionality: fluorescence for imaging and cytotoxicity for therapy .
Synthetic Efficiency :
- Yields range from 44% to 71%, influenced by steric hindrance and solvent polarity .
Biological Activity
N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, structural characteristics, and relevant research findings.
Structural Information
- Molecular Formula : CHNO
- SMILES : COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2)OC
- InChIKey : ZQZRIHFRIRODQY-RGVLZGJSSA-N
The compound features a hydrazine moiety, which is known for its biological reactivity, and two methoxy groups that may enhance its lipophilicity and bioavailability.
Anticancer Properties
Several studies have highlighted the anticancer potential of hydrazone derivatives, including this compound. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Compounds with hydrazine groups are known to interfere with cell cycle progression, particularly in the G1 phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering apoptotic pathways.
Antimicrobial Activity
Hydrazone derivatives have also demonstrated significant antimicrobial activity. The presence of the benzylidenehydrazine structure is associated with enhanced interactions with microbial cell membranes, leading to cell lysis.
Case Studies
- Study on Anticancer Activity :
-
Antimicrobial Efficacy :
- In another study focusing on antimicrobial activity, compounds with similar structural features were tested against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via ROS | |
| Antimicrobial | Disrupts microbial membranes |
Table 2: Structural Comparison of Related Compounds
| Compound Name | Molecular Formula | IC (μM) | MIC (μg/mL) |
|---|---|---|---|
| This compound | CHNO | 5.0 | 32 |
| N-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl-3-methoxybenzamide | CHNO | 7.5 | 16 |
Q & A
Q. Table 1: Key Synthetic Parameters for Optimized Yield
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Compound Modification | IC (μM) | Target Pathway | Reference |
|---|---|---|---|
| 2,4-Dichloro substitution | 12.3 | Tubulin polymerization | |
| 3,4-Dimethoxy substitution | 45.8 | EGFR kinase | |
| Furan-thiazole hybrid | 28.4 | Apoptosis (Bcl-2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
